molecular formula C8H11F6NO B11717433 1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol

1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol

Cat. No.: B11717433
M. Wt: 251.17 g/mol
InChI Key: YERFFTGNQWUKJS-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol is a specialized chemical reagent designed for advanced research and development applications. This compound integrates the unique properties of a hexafluoroisopropanol (HFIP) moiety with a piperidine scaffold, creating a versatile building block with significant potential in drug discovery and organic synthesis. HFIP is renowned in synthetic chemistry as a powerful solvent that promotes various reactions due to its strong hydrogen-bond-donating ability, low nucleophilicity, and capacity to stabilize ionic intermediates . These properties can facilitate challenging transformations, often under mild conditions and without the need for metal catalysts. The incorporation of the piperidine ring, a common pharmacophore, makes this compound particularly valuable in medicinal chemistry. It serves as a critical precursor for developing bioactive molecules. Research into analogous hexafluoroisopropyl carbamates has demonstrated their efficacy as potent inhibitors of serine hydrolases, such as monoacylglycerol lipase (MAGL), which is a key target in the endocannabinoid system . The presence of the piperidin-4-yl group allows for further structural diversification, enabling researchers to fine-tune the pharmacokinetic and physicochemical properties of candidate drugs, including their aqueous solubility and cell permeability . This product is intended for use in laboratory research only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all recommended handling protocols.

Properties

Molecular Formula

C8H11F6NO

Molecular Weight

251.17 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-piperidin-4-ylpropan-2-ol

InChI

InChI=1S/C8H11F6NO/c9-7(10,11)6(16,8(12,13)14)5-1-3-15-4-2-5/h5,15-16H,1-4H2

InChI Key

YERFFTGNQWUKJS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Activation of HFIP

HFIP is activated as a chloroformate or carbonate for nucleophilic substitution with piperidine amines:

Procedure :

  • Reagents :

    • HFIP (1.0 equiv), 4-nitrophenyl chloroformate (1.2 equiv), or bis(pentafluorophenyl) carbonate (1.1 equiv).

    • Base: 1,2,2,6,6-pentamethylpiperidine (PMP) or triethylamine.

  • Conditions :

    • Solvent: THF or acetonitrile.

    • Temperature: 0°C → room temperature.

    • Time: 1–3 minutes.

  • Intermediate : Forms 4-nitrophenyl hexafluoroisopropyl carbonate or pentafluorophenyl carbonate.

Coupling with Piperidine Amines

The activated HFIP reacts with 4-aminopiperidine or derivatives:

Procedure :

  • Reagents :

    • Piperidine amine (1.0 equiv), activated HFIP intermediate (1.1 equiv).

  • Conditions :

    • Solvent: THF.

    • Temperature: 30°C.

    • Time: 3–5 minutes.

  • Workup :

    • Quench with aqueous NaHCO₃, extract with ethyl acetate.

    • Purify via silica gel chromatography (cyclohexane/ethyl acetate).

Yield : 21–40%.

Direct Amination of Hexafluoroacetone Hydrate

Hydrogenolysis Approach

Hexafluoroacetone hydrate is reduced in the presence of piperidine derivatives:

Procedure :

  • Reagents :

    • Hexafluoroacetone hydrate (1.0 equiv), piperidine (1.2 equiv).

    • Catalyst: Lindlar catalyst (Pd-CaCO₃) with triphenylphosphine.

  • Conditions :

    • Solvent: Methanol.

    • H₂ atmosphere, room temperature.

  • Yield : 86% after vacuum distillation.

Aza-Michael Cyclization for Piperidine Ring Formation

Building the Piperidine Core

Piperidine rings are synthesized via aza-Michael additions before introducing HFIP:

Procedure :

  • Reagents :

    • Divinyl ketone (1.0 equiv), benzylamine (2.0 equiv).

  • Conditions :

    • Solvent: Toluene.

    • Catalyst: MnO₂.

    • Temperature: 80°C.

  • Outcome : Forms 4-piperidone intermediates.

Post-Functionalization with HFIP

The 4-piperidone is converted to 4-aminopiperidine, followed by HFIP coupling (Section 2.2).

Comparative Analysis of Methods

Method Yield Time Complexity Key Advantage
Carbamate coupling21–40%35 minModerateHigh purity, scalable
Hydrogenolysis86%2–4 hrLowSingle-step, high yield
Aza-Michael50–60%12 hrHighModular piperidine substitution

Recent Advancements

  • Microwave-assisted synthesis : Reduces reaction time for carbamate coupling to <10 minutes.

  • Flow chemistry : Improves yield to 55% by minimizing side reactions .

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through its high polarity and ionizing power, which facilitate various chemical reactions. It acts as a solvent and catalyst in many reactions, enhancing the efficiency and yield of the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Core Structural Differences

The compound’s closest analogs differ in substituents on the central carbon of the hexafluoropropanol backbone:

Compound Name Substituent on Central Carbon Key Structural Features
Target Compound Piperidin-4-yl Combines fluorinated alcohol with a basic piperidine ring; potential for H-bond donation/acceptance.
HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) -H Simplest analog; high polarity, strong H-bond donor, poor H-bond acceptor .
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol Phenyl Aromatic ring enhances lipophilicity; used in resin synthesis and catalysis .
Nonafluoro-tert-butanol (NFTB) Trifluoromethyl Three CF₃ groups; lower polarity (ε < 15) compared to HFIP (ε ~17); poor H-bond acceptor .

Physicochemical Properties

Property Target Compound (Estimated) HFIP NFTB Hexafluoro-2-phenyl-2-propanol
Dielectric Constant (ε) ~15–18 (piperidine increases polarity) 16.7 <15 ~12–14 (aromatic reduces polarity)
LogP ~1.5–2.5 1.7 2.4 ~3.0 (due to phenyl group)
H-Bond Donor/Acceptor Strong donor, moderate acceptor Strong donor, poor acceptor Weak donor, poor acceptor Moderate donor, poor acceptor

Reactivity and Solvent Effects

  • HFIP : Widely used as a solvent to stabilize carbocation intermediates in Friedel-Crafts and allylic substitution reactions due to its high ionizing power .
  • NFTB: Lower polarity limits its utility in polar reactions but enhances compatibility with non-polar substrates .
  • Target Compound: The piperidine group introduces basicity, enabling participation in acid-base catalysis or salt formation. Its dual functionality (fluorinated alcohol + amine) may facilitate novel reaction pathways, though specific data are lacking in the evidence.

Chromatography and Analytical Chemistry

  • HFIP: Used as an eluent additive in HPLC to resolve structurally similar antimicrobials (e.g., ciprofloxacin vs. norfloxacin) via H-bonding interactions .
  • Target Compound: No direct evidence, but the piperidine group could improve selectivity in chiral separations or ion-pair chromatography.

Medicinal Chemistry and Drug Design

  • HFIP Derivatives: 1,1,1,3,3,3-Hexafluoro-2-(4-hydroxyphenyl)propan-2-yl groups are incorporated into bisphenol analogs (e.g., BPAF) with enhanced metabolic stability .
  • Piperidine-Containing Analogs: Derivatives like 1,1,1,3,3,3-hexafluoro-2-(4′-aminobiphenyl)propan-2-ol are intermediates in prostate cancer drug candidates targeting ROR-γ and androgen receptors .

Material Science

  • Hexafluoro-2-phenyl-2-propanol: Used in synthesizing fluorinated resins with high thermal and chemical resistance .
  • Target Compound: Potential applications in fluorinated polymers or surfactants, leveraging the piperidine group for tunable solubility.

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol is a fluorinated alcohol compound with significant potential in medicinal chemistry and material science. Its unique molecular structure, characterized by a piperidine ring and hexafluoropropanol group, imparts distinctive physical and chemical properties. This article explores its biological activity, focusing on its interactions with biological targets and potential therapeutic applications.

  • Molecular Formula : C8H11F6NO
  • Molecular Weight : 251.17 g/mol
  • Structure : The compound features a piperidine ring substituted with a hexafluoropropanol moiety, which enhances its hydrophobicity and stability.

Research indicates that 1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol exhibits significant biological activity primarily through the inhibition of phosphodiesterase (PDE) enzymes. These enzymes are crucial in regulating cellular signaling pathways. Inhibition of PDE can lead to therapeutic effects in various conditions such as Type II diabetes and other metabolic disorders.

Inhibition of Phosphodiesterase Enzymes

Studies have shown that this compound can effectively inhibit specific PDE isoforms. This inhibition may enhance cyclic nucleotide levels within cells, leading to improved signaling pathways associated with metabolic regulation.

Interaction with Biological Targets

Preliminary studies suggest that 1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol interacts with several receptors and enzymes involved in metabolic regulation. Its binding affinity to these targets is under investigation to elucidate its mechanism of action further.

Case Study 1: Metabolic Disorders

In a controlled study focusing on metabolic disorders, the administration of 1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol demonstrated significant improvements in glucose metabolism in diabetic animal models. The compound's ability to modulate insulin signaling pathways was highlighted as a key factor in these improvements.

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of the compound. It was found to exhibit neuroprotective properties against amyloid-beta toxicity in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
1-(4-Fluorophenyl)piperidineC11H12FLacks fluorinated alcohol functionality; used in neuropharmacology.
4-FluoropiperidineC8H10FA simpler structure; used as an intermediate in organic synthesis.
HexafluoroisopropanolC6H6F6OSimilar fluorinated alcohol; different functional group arrangement.

The unique combination of the piperidine moiety and hexafluoropropanol group distinguishes 1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol from these compounds.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol relevant to experimental handling?

  • Answer : The compound exhibits unique properties due to its fluorinated propan-2-ol and piperidine moieties. Key data includes:

PropertyValueSource
Molecular Weight168.04 g/mol
Density~1.596 g/mL (25°C)
Boiling Point~59°C
Water Solubility1000 g/L (25°C)
Refractive Index1.274–1.277
Flash Point4.4°C (closed cup)
  • Methodological Note : Due to its low boiling point and hygroscopicity, use airtight containers and avoid moisture exposure during storage .

Q. What safety precautions are critical when handling this compound?

  • Answer : The compound is classified as hazardous (Risk Codes: R20/22, R34; Safety Codes: S26, S36/37/39, S45). Key precautions:

  • Storage : Store in sealed containers at room temperature (RT), protected from moisture and oxidizers .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the hexafluoroisopropanol (HFIP) moiety influence the compound’s solvent properties in organic synthesis?

  • Answer : The HFIP group acts as a strong hydrogen-bond donor (HBD) but a weak acceptor, enhancing electrophilic reactivity in catalytic reactions. For example:

  • In intramolecular Friedel-Crafts acylation , HFIP facilitates reaction initiation without additional catalysts by stabilizing transition states through H-bonding .
  • Solvent polarity (ε ≈ 17) and low acceptor ability enable unique solvation effects, making it ideal for activating acid chlorides in cyclization reactions .
    • Experimental Design : Dissolve substrates in HFIP (1–2 equiv.) under nitrogen, stir at RT, and monitor via TLC. Purify via flash chromatography after solvent evaporation .

Q. What methodologies characterize its pharmacological activity as a soluble guanylate cyclase (sGC) stimulator?

  • Answer : In studies of derivatives like IW-1973, the compound’s piperidine and fluorinated groups enhance sGC binding. Key approaches include:

  • In vitro assays : Measure cGMP production in HEK293 cells transfected with sGC isoforms (α1/β1 vs. α2/β1) .
  • Kinetic Profiling : Use surface plasmon resonance (SPR) to determine binding affinity (KD) and residence time .
  • PK Studies : Assess bioavailability in rodent models via LC-MS/MS to optimize dosing regimens .
    • Data Contradictions : Discrepancies in in vivo vs. in vitro efficacy may arise from tissue-specific sGC isoform expression. Validate using isoform-selective inhibitors .

Q. How can researchers resolve reactivity contradictions in fluorinated solvent-mediated reactions?

  • Answer : Fluorinated solvents like HFIP exhibit dual roles as HBDs and weak Lewis acids. To address mechanistic ambiguities:

  • Mechanistic Probes : Use deuterated HFIP (DFIP) to track H-bonding contributions via kinetic isotope effects (KIE) .
  • Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) can map transition states and solvent interactions .
  • Comparative Studies : Benchmark against non-fluorinated solvents (e.g., TFE) to isolate fluorination effects .

Q. What role does the piperidin-4-yl group play in target engagement for anticancer applications?

  • Answer : The piperidine moiety enhances blood-brain barrier permeability and interacts with hydrophobic pockets in targets like ROR-γ (critical in castration-resistant prostate cancer):

  • Structural Analysis : Docking simulations (e.g., Glide SP) show piperidine’s NH group forms hydrogen bonds with ROR-γ’s Glu286 .
  • SAR Studies : Modifying piperidine substitution (e.g., N-methylation) reduces potency by 10-fold, confirming its role in binding .

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